Biotin-SNAP

Description

Properties

IUPAC Name |

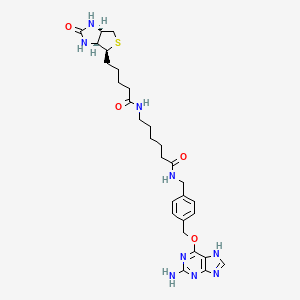

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N9O4S/c30-28-37-26-25(33-17-34-26)27(38-28)42-15-19-11-9-18(10-12-19)14-32-23(40)7-2-1-5-13-31-22(39)8-4-3-6-21-24-20(16-43-21)35-29(41)36-24/h9-12,17,20-21,24H,1-8,13-16H2,(H,31,39)(H,32,40)(H2,35,36,41)(H3,30,33,34,37,38)/t20-,21-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATDWLJFCBSLAZ-HFMPRLQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC(=NC5=C4NC=N5)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC(=NC5=C4NC=N5)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N9O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of BG-PEG-Biotin Conjugates

The most widely used method involves coupling biotin to BG derivatives through polyethylene glycol (PEG) spacers. This approach minimizes steric hindrance and enhances streptavidin binding efficiency.

-

Reagents :

-

BG-NH₂ (Toronto Research Chemicals, A614425)

-

NHS-PEG₁₂-Biotin (Thermo Fisher, 21335)

-

Dimethyl sulfoxide (DMSO)

-

-

-

Dissolve BG-NH₂ (1 mM) and NHS-PEG₁₂-Biotin (1.2 equivalents) in anhydrous DMSO.

-

React at 25°C for 2 hours under nitrogen.

-

Purify via size-exclusion chromatography (yield: 85–90%).

-

This method produces BG-PEG₁₂-Biotin, which retains SNAP-tag specificity while introducing a 12-unit PEG spacer for optimal accessibility.

Cell Surface Labeling with BG-PEG-Biotin

For live-cell applications, BG-PEG-Biotin is applied to cells expressing SNAP-tag fusion proteins:

-

Transfection : Transfect cells with SNAP-tag plasmid (e.g., SNAPf from NEB) using Lipofectamine 3000.

-

Labeling :

-

Blocking : Add 20 μM BG-NH₂ (cell-impermeable) to quench unreacted SNAP-tag.

Critical Parameters :

-

Reducing incubation time to 5 minutes minimizes background in HeLa cells.

-

Post-labeling washes with HEPES-buffered saline improve signal-to-noise ratios.

Chemo-Enzymatic Approach Using Click Chemistry

Synthesis of Azide-Functionalized BG (BGSN3)

This modular method decouples SNAP-tag labeling from biotin conjugation, enabling flexible post-labeling modifications.

Sequential Labeling and Click Conjugation

-

SNAP-tag Labeling :

-

Click Reaction :

Advantages :

-

Enables multiplexing with other DBCO-functionalized probes.

Comparative Analysis of Methods

Troubleshooting and Optimization

Reducing Non-Specific Binding

Enhancing Labeling Efficiency

-

Substrate Saturation : Use 5 μM BG-PEG-Biotin for 1 hour at 4°C to label low-abundance targets.

-

Thermostable SNAP-tag : Employ SsOGT-H5 variant for reactions at 42°C, improving kinetics by 2.5-fold.

Applications in Protein Research

Pulse-Chase Studies

Biotin-SNAP enables tracking of protein turnover:

Chemical Reactions Analysis

Types of Reactions

Biotin-SNAP: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.

Scientific Research Applications

Key Applications

1. Protein Labeling and Tracking

- Mechanism : Biotin-SNAP enables site-specific labeling of proteins, allowing researchers to visualize and track protein localization and interactions in real-time.

- Case Study : In a study by Keppler et al. (2004), SNAP-tagged proteins were successfully labeled with biotin derivatives, demonstrating high specificity and efficiency in live cell imaging .

2. Proximity Labeling

- Mechanism : The compound facilitates proximity labeling techniques to identify protein-protein interactions within cellular environments.

- Case Study : Research utilizing this compound showed enhanced biotin signals in specific cellular compartments, such as the nucleus, indicating its effectiveness in mapping protein interactions under physiological conditions .

3. Immunoassays

- Mechanism : this compound can be used in various immunoassay formats due to its strong binding affinity with streptavidin, enhancing assay sensitivity and specificity.

- Data Table :

Biotin Concentration (ng/ml) Recovery Coefficient 10 0.40 30 0.59 50 0.51 100 0.73 150 1.02

This table illustrates how varying concentrations of biotin influence assay performance, highlighting the importance of optimizing conditions for accurate results .

4. Drug Development

- Mechanism : The bioactivity of this compound can be explored for therapeutic applications, including drug targeting and delivery systems.

- Case Study : Recent advancements have shown that biotinylated nanoparticles can be utilized for targeted drug delivery to cells overexpressing biotin receptors, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism by which Biotin-SNAP exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Biotin-SNAP is one of several biotinylated tools used for protein labeling and detection. Below is a comparative analysis with key alternatives:

Biotin-Azide

- Mechanism : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry-based labeling .

- Applications : Ideal for post-labeling modifications in fixed cells or in vitro systems. Used in glycan profiling and metabolic labeling.

- Advantages : Flexible for late-stage functionalization; compatible with diverse probes (e.g., fluorophores, biotin).

- Limitations : Requires cytotoxic copper catalysts; less suitable for live-cell studies.

Biotin-18-dCTP

- Mechanism : A biotin-conjugated nucleotide analog incorporated into DNA during synthesis (e.g., PCR, nick translation) .

- Applications : DNA sequencing, microarray preparation, and in situ hybridization.

- Advantages : High sensitivity for detecting low-abundance DNA targets.

Epitope Tags (e.g., HA, FLAG, Myc)

- Mechanism : Short peptide sequences recognized by specific antibodies.

- Applications: Immunoprecipitation, Western blotting, and immunofluorescence.

- Advantages : Well-characterized antibodies available commercially.

- Limitations: Non-covalent binding risks false positives; bulkier antibodies may hinder protein function.

HaloTag®

- Mechanism : Covalently binds chloroalkane ligands via a engineered haloalkane dehalogenase.

- Applications : Similar to SNAP-tag but with alternative substrate specificity.

- Advantages : Compatible with self-labeling tags for multimodal imaging.

- Limitations : Larger tag size (~33 kDa vs. SNAP-tag’s ~20 kDa) may affect protein folding .

Data Tables

Table 1: Key Properties of this compound and Alternatives

| Property | This compound | Biotin-Azide | Biotin-18-dCTP | HaloTag® |

|---|---|---|---|---|

| Molecular Weight | ~20 kDa (tag) | 341.4 g/mol | 935.8 g/mol | ~33 kDa (tag) |

| Binding Affinity | Covalent (BG/CP) | CuAAC-dependent | DNA incorporation | Covalent (chloroalkane) |

| Live-Cell Compatible | Yes | No | No | Yes |

| Primary Use | Protein labeling | Metabolic labeling | DNA labeling | Protein labeling |

| Detection Method | Streptavidin | Streptavidin | Streptavidin | Fluorescent ligands |

Critical Research Findings

- Specificity: this compound outperforms epitope tags in reducing background noise due to covalent bonding, critical in neuronal exocytosis studies .

- Versatility : Unlike Biotin-18-dCTP (DNA-specific), this compound is adaptable to multiple systems, including Drosophila and mammalian cell models .

- Limitations : Biotin-azide’s reliance on CuAAC limits its use in live-cell imaging, whereas this compound’s covalent mechanism avoids this issue .

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to validate Biotin-SNAP labeling efficiency while minimizing nonspecific binding?

- Methodological Answer : Experimental design should include negative controls (e.g., untagged proteins or SNAP-tag mutants) and positive controls (e.g., validated substrates). Optimize labeling conditions (e.g., incubation time, this compound concentration) using dose-response curves. Validate specificity via Western blot with streptavidin-HRP or fluorescence microscopy for spatial resolution. Ensure statistical power by replicating experiments across biological and technical replicates .

Q. What buffer conditions and molar ratios are critical for optimizing this compound conjugation in live-cell imaging?

- Methodological Answer : Use low-detergent buffers (e.g., PBS with 0.1% Tween-20) to maintain protein integrity. A 1:1 to 1:3 molar ratio of this compound substrate to target protein is typical, but titrate empirically to avoid over-labeling. Include reducing agents (e.g., DTT) if working with cysteine-rich proteins. Validate purity via HPLC or mass spectrometry .

Q. How can researchers ensure reproducibility in pull-down assays using this compound-tagged proteins?

- Methodological Answer : Standardize streptavidin bead capacity (e.g., 1 mg beads per 10 µg biotinylated protein) and pre-clear lysates to reduce nonspecific binding. Use crosslinkers (e.g., DSP) for transient interactions. Quantify eluted proteins via SILAC or label-free mass spectrometry, and report CV values for technical replicates. Follow reporting guidelines for proteomics data (e.g., MIAPE) .

Advanced Research Questions

Q. How should conflicting results between this compound-based interaction data and alternative methods (e.g., Co-IP or FRET) be resolved?

- Methodological Answer : Perform orthogonal validation:

- Compare interaction kinetics via surface plasmon resonance (SPR) or microscale thermophoresis (MST).

- Assess false positives by knocking down the bait protein and repeating the assay.

- Use meta-analysis frameworks to evaluate methodological biases (e.g., tag interference in SNAP vs. GFP-fusions) .

Q. What statistical approaches are recommended for analyzing time-resolved this compound labeling data in dynamic cellular processes?

- Methodological Answer : Apply mixed-effects models to account for intra- and inter-sample variability. Use Bayesian inference for low-signal time points. Normalize data to internal controls (e.g., housekeeping proteins) and visualize trends with LOESS regression. Open-source tools like R/Bioconductor or Python/Scipy are preferred for transparency .

Q. How can this compound-derived proteomic datasets be integrated with transcriptomic or metabolomic data in multi-omics studies?

- Methodological Answer : Use network analysis tools (e.g., WGCNA or Ingenuity Pathway Analysis) to identify concordant pathways. Apply canonical correlation analysis (CCA) to link protein abundance with mRNA/metabolite levels. Validate hypotheses via CRISPR-Cas9 knockouts followed by this compound reassay. Store raw data in FAIR-aligned repositories (e.g., PRIDE, GEO) .

Q. What criteria should govern the interpretation of negative results in this compound-based interaction screens?

- Methodological Answer : Distinguish technical false negatives (e.g., insufficient labeling efficiency) from biological negatives by:

- Testing positive controls in parallel.

- Using proximity ligation assays (PLA) for low-abundance interactions.

- Reporting limit of detection (LOD) for the assay. Negative results are publishable if accompanied by rigorous validation and discussion of detection thresholds .

Reporting and Validation Standards

Q. How should researchers present this compound experimental data to meet journal requirements for reproducibility?

- Methodological Answer :

- Methods Section : Specify substrate lot numbers, protein expression systems (e.g., HEK293 vs. E. coli), and quantification methods (e.g., BCA vs. absorbance at 280 nm).

- Results : Provide raw densitometry values for Western blots and ΔCt values for qPCR validation.

- Supplementary Data : Include uncropped gel images, mass spectrometry raw files, and analysis scripts. Follow guidelines from the Beilstein Journal of Organic Chemistry for compound characterization .

Q. What ethical considerations apply when using this compound in human tissue or clinical samples?

- Methodological Answer : Obtain IRB approval for human-derived samples. Anonymize data and disclose biotinylation’s potential interference with endogenous biotin pathways. For in vivo studies, reference NIH guidelines on biotin dosing limits to avoid assay interference in clinical tests .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.